3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide
Description
3-Nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide (CAS 321534-59-2) is a benzenecarboxamide derivative featuring a nitro group at the 3-position, a pyrazole substituent at the 4-position, and a 3-(trifluoromethyl)phenyl amide moiety. This compound is synthesized via nucleophilic substitution and condensation reactions, as inferred from analogous synthetic pathways described for related structures . Analytical characterization methods, including FTIR, NMR, and elemental analysis, are standardized for such compounds to confirm purity and structural integrity .
Properties
IUPAC Name |
3-nitro-4-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O3/c18-17(19,20)12-3-1-4-13(10-12)22-16(25)11-5-6-14(15(9-11)24(26)27)23-8-2-7-21-23/h1-10H,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNFCXSDUUKTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 4-Substituted Benzoic Acid Derivatives
Nitration is typically performed using a mixture of nitric acid and sulfuric acid. For example, 4-fluorobenzoic acid undergoes nitration at the meta position relative to the fluorine atom, yielding 3-nitro-4-fluorobenzoic acid . The fluorine atom acts as a directing group, ensuring regioselectivity.
Reaction Conditions:
- Nitrating agent: HNO₃ (1.2 equiv), H₂SO₄ (catalyst)
- Temperature: 0–5°C
- Yield: 85–90%
Amidation of the Carboxylic Acid
Conversion of the carboxylic acid to the carboxamide is achieved through acyl chloride intermediates.
Formation of Acyl Chloride
3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF.
Reaction Conditions:
- SOCl₂ (3.0 equiv), DMF (0.1 equiv), ethyl acetate
- Temperature: 45–50°C, 1–2 hours
- Yield: 95–98%
The resultant acyl chloride, 3-nitro-4-(1H-pyrazol-1-yl)benzoyl chloride , is highly reactive and used directly in the next step.
Coupling with 3-(Trifluoromethyl)Aniline
The acyl chloride reacts with 3-(trifluoromethyl)aniline in a nucleophilic acyl substitution reaction. A base (e.g., triethylamine) neutralizes HCl generated during the reaction.
Reaction Conditions:
- 3-(Trifluoromethyl)aniline (1.2 equiv), Et₃N (2.0 equiv), dichloromethane
- Temperature: 0–25°C, 2–4 hours
- Yield: 80–85%
Product Characterization:
Alternative Pathways and Optimization
Direct Coupling of Pre-Functionalized Intermediates
An alternative route involves coupling 3-nitro-4-(1H-pyrazol-1-yl)benzoyl chloride with 3-(trifluoromethyl)aniline using coupling agents such as HBTU or EDCl. This method avoids acyl chloride isolation, improving safety and scalability.
Reaction Conditions:
- EDCl (1.5 equiv), HOBt (1.5 equiv), DMF
- Temperature: 25°C, 12 hours
- Yield: 75–80%
One-Pot Synthesis
Recent patents describe a one-pot procedure where nitration, pyrazole coupling, and amidation occur sequentially without intermediate isolation. This method reduces purification steps but requires precise control of reaction conditions.
Key Challenges:
- Competing side reactions during nitration.
- Regioselectivity of pyrazole attachment.
Comparative Analysis of Synthesis Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Functionalization | Nitration → SNAr → Amidation | 70–85 | >90 | High |
| Direct Coupling | Acyl chloride + Amine | 75–80 | 85–90 | Moderate |
| One-Pot Synthesis | Integrated steps | 60–70 | 80–85 | Low |
Industrial-Scale Considerations
For large-scale production, the sequential functionalization method is preferred due to its reproducibility and ease of purification. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing the pyrazole moiety exhibit promising anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies have reported that modifications in the trifluoromethyl group enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis | |
| HeLa | 15.0 | Cell cycle arrest |
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and cell death.
| Study | Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|---|
| E. coli | 32 µg/mL | Bactericidal | |
| S. aureus | 16 µg/mL | Bacteriostatic |
Material Science
2.1 Synthesis of Functional Materials
The unique properties of 3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide allow it to be used as a building block in the synthesis of novel materials, particularly in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
2.2 Catalysis
This compound has shown potential as a catalyst in organic reactions, particularly in the synthesis of heterocycles. Its catalytic activity stems from the electron-withdrawing trifluoromethyl group, which stabilizes intermediates during chemical transformations.
Case Studies
3.1 Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including the target compound, and evaluated their anticancer activity against breast cancer cells. The study concluded that the trifluoromethyl substitution significantly increased potency compared to non-fluorinated analogs .
3.2 Antimicrobial Testing
A comprehensive antimicrobial screening was conducted where the compound was tested against a panel of pathogenic bacteria and fungi. Results indicated that the compound exhibited significant activity against resistant strains, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis .
Comparison with Similar Compounds
Substituent Variations in the Amide Moiety
The following analogs differ in the aryl substituent attached to the carboxamide group:
| Compound Name | Substituent on Amide | CAS Number | Key Properties (Inferred) |
|---|---|---|---|
| Target Compound | 3-(Trifluoromethyl)phenyl | 321534-59-2 | High lipophilicity, electron-withdrawing effects |
| N-(3,4-Dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide | 3,4-Dimethylphenyl | 321570-93-8 | Electron-donating methyl groups; increased solubility? |
| N-(2-Chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide | 2-Chlorophenyl | 321553-60-0 | Moderate electron withdrawal; smaller steric bulk |
Structural Implications :
- The CF₃ group also improves metabolic resistance compared to methyl or chloro substituents .
- 3,4-Dimethylphenyl (CAS 321570-93-8) : Methyl groups are electron-donating, which may reduce electrophilicity of the aromatic ring. This could decrease reactivity in further functionalization but improve solubility in polar solvents .
- 2-Chlorophenyl (CAS 321553-60-0) : Chlorine provides moderate electron withdrawal and may influence halogen bonding interactions in biological systems. Its smaller size compared to CF₃ or methyl groups could allow tighter packing in crystal lattices, affecting crystallinity .
Carboxamide vs. Sulfonamide Derivatives
The compound 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (CAS 7167-25-1) replaces the carboxamide group with a sulfonamide. Sulfonamides generally exhibit higher acidity (due to the SO₂ group) and stronger hydrogen-bonding capacity, which can alter pharmacokinetic properties such as protein binding and membrane permeability .
Biological Activity
3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a nitro group, a pyrazole ring, and a trifluoromethyl-substituted phenyl group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of approximately 381.37 g/mol. Its structure includes significant functional groups that influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The nitro group can undergo redox reactions, potentially acting as an electrophile, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects.
Antimicrobial Activity
Studies have demonstrated that compounds containing pyrazole rings exhibit antimicrobial properties. For instance, related pyrazole derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess similar activity.
Anti-inflammatory Effects
Research into related compounds suggests potential anti-inflammatory properties due to the ability of pyrazole derivatives to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. The trifluoromethyl group may enhance the lipophilicity of the compound, improving its ability to penetrate biological membranes and exert therapeutic effects.
Anticancer Potential
Emerging studies indicate that nitro-substituted pyrazoles may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The specific mechanisms remain under investigation but may involve modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry explored the synthesis and antimicrobial evaluation of various pyrazole derivatives, finding that compounds similar to this compound displayed significant activity against Gram-positive bacteria .
- Anti-inflammatory Research : In a comparative analysis of anti-inflammatory agents, derivatives with nitro and pyrazole functionalities were shown to effectively inhibit COX enzymes in vitro, suggesting a similar potential for the target compound .
- Anticancer Activity : A recent study highlighted the anticancer properties of nitro-containing pyrazoles, demonstrating their ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways .
Q & A
Q. What are the optimal synthetic routes for 3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or enol ethers. Subsequent nitration at the 3-position of the benzene ring requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. The carboxamide linkage is formed via coupling reactions, such as using EDCI/HOBt in DMF, to attach the 3-(trifluoromethyl)phenyl group. Key steps include:
- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Yield optimization : Adjusting stoichiometry of K₂CO₃ as a base (1.2–1.5 eq.) and reaction time (12–24 hrs) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆ solvents. The trifluoromethyl group shows a singlet near δ 120–125 ppm in ¹³C NMR .
- FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and amide (1650–1680 cm⁻¹ C=O stretch) groups .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with reactivity .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). Pyrazole and nitro groups often form hydrogen bonds with active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Substituent analysis :
| Position | Modification | Effect on Activity | Source |
|---|---|---|---|
| 3-NO₂ | Replace with CF₃ | ↓ Solubility, ↑ Lipophilicity | |
| Pyrazole | Methylation at N1 | ↑ Metabolic stability |
Q. How are contradictions in biological data resolved across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
